2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-12-18(29-8-4-3-5-16(29)24-12)19(30)27-14-6-9-28(10-7-14)17-11-15(20(21,22)23)25-13(2)26-17/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASOASNXICQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic molecule with potential pharmaceutical applications. Its structural components suggest that it may exhibit significant biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural motifs:
- Pyrimidine ring : Contributes to its biological activity and can interact with various biological targets.
- Piperidine moiety : Often associated with neuroactive properties.
- Imidazo[1,2-a]pyridine core : Known for its role in various pharmacological activities.
The molecular formula is with a molecular weight of 403.4 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[1,2-a]pyridine and pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation. The imidazo[1,2-a]pyridine structure can engage in π-stacking interactions with DNA or RNA, disrupting their function.
- Case Study : A derivative similar to the target compound showed an IC50 value of 130 nM against Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in various cancers .
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways.
- Research Findings : In vitro studies have shown that related compounds exhibit significant COX inhibition, suggesting that the target compound could similarly modulate inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituents : Variations in the piperidine or pyrimidine substituents significantly affect potency and selectivity.
- Example : Modifications to the trifluoromethyl group have been shown to enhance inhibitory activity against specific targets .
Toxicity and Biocompatibility
While exploring biological activity, toxicity profiles are equally important:
- Evaluation Methods : Standard assays such as MTT or XTT are used to assess cytotoxicity in various cell lines.
- Findings : Preliminary assessments indicate that certain derivatives maintain low toxicity while exhibiting high efficacy against cancer cells .
Data Tables
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide exhibit significant anticancer properties. For instance, the incorporation of the imidazo[1,2-a]pyridine moiety has been associated with the inhibition of key signaling pathways involved in tumor growth and metastasis.
A specific case study demonstrated that derivatives of this compound were effective in inhibiting the mTORC1 pathway, which is crucial for cell proliferation and survival in various cancer types. The selective inhibition led to reduced tumor size in xenograft models, showcasing its potential as an anticancer therapeutic agent .
2. Neuroprotective Effects
Another promising application of this compound is in neuroprotection. The piperidine and pyrimidine components are known to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that similar compounds can enhance cognitive function and reduce neuroinflammation .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The following general procedure outlines the synthesis:
- Formation of Pyrimidine Derivative : Starting from 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, a nucleophilic aromatic substitution reaction is performed to introduce the piperidine moiety.
- Imidazole Ring Closure : The next step involves cyclization to form the imidazo[1,2-a]pyridine structure through condensation reactions.
- Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions using appropriate acid chlorides or anhydrides.
Case Studies
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine Core Formation
The imidazopyridine scaffold is typically synthesized via condensation reactions between α-haloketones and 2-aminopyridines. For example:
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Microwave-assisted cyclization : Reaction of α-bromoacetophenone derivatives with 2-aminopyridines under solvent- and catalyst-free microwave irradiation (65°C, 100 W) yields imidazo[1,2-a]pyridines in 90% efficiency .
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Oxidative coupling : Copper-catalyzed oxidative cyclization of alkynes with 2-aminopyridines generates substituted imidazopyridines .
Example Synthesis
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine + α-bromoketone | MW, 65°C, solvent-free | 90% |
Functionalization of the Pyrimidine Substituent
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group undergoes nucleophilic aromatic substitution (NAS) at the 4-position due to electron-withdrawing effects of the trifluoromethyl group:
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Amine substitution : Piperidine reacts with 4-chloropyrimidine intermediates in PEG 400 at 120°C, achieving >85% yield .
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Suzuki-Miyaura coupling : Boronic acids react with bromopyrimidine derivatives under Pd catalysis (e.g., PdCl₂(PPh₃)₄, CuI) in DMF/Et₃N .
Reaction Table
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-2-methylpyrimidine | Piperidine | PEG 400, 120°C, 5 min | 87% | |
| 6-Bromoimidazopyridine | Phenylboronic acid | PdCl₂(PPh₃)₄, DMF, 100°C | 95% |
Carboxamide Bond Formation
The carboxamide group is introduced via coupling reactions :
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Carboxylic acid activation : Imidazopyridine-3-carboxylic acid reacts with amines (e.g., piperidin-4-yl derivatives) using EDCl/HOBt in dichloromethane .
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Microwave-assisted amidation : Direct coupling under microwave irradiation reduces reaction time to 15–20 min with yields >85% .
Typical Protocol
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Activate carboxylic acid with EDCl/HOBt.
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React with 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine.
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Purify via column chromatography (dichloromethane/methanol) .
Hydrogenation and Reduction
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Alkyne reduction : Sonogashira-coupled alkynes (e.g., phenylacetylene derivatives) are reduced to ethyl groups using H₂/Pd-C or ammonium formate .
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Nitro group reduction : Catalytic hydrogenation converts nitroimidazopyridines to amino derivatives for further functionalization .
Example
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Iodo-imidazopyridine-alkyne | HCOONH₄, MeOH | Phenethyl derivative | 90% |
Stability and Degradation
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Hydrolysis : The carboxamide bond is stable under physiological conditions but hydrolyzes in acidic/basic media (e.g., HCl/NaOH, 60°C) to regenerate carboxylic acid and amine.
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Photodegradation : UV exposure (254 nm) induces cleavage of the imidazopyridine ring, forming pyridine fragments .
Biological Interaction-Driven Reactivity
The compound acts as a CDK2 inhibitor , binding via:
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Hydrogen bonding between the carboxamide carbonyl and kinase backbone (e.g., Leu83).
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Hydrophobic interactions with the trifluoromethylpyrimidine group and ATP-binding pocket residues .
Binding Affinity Data
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| CDK2 | 12 ± 1.2 | |
| CDK1 | >500 |
Comparison with Similar Compounds
Structural Analog: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
Key Features :
Comparison :
Comparison with Imidazo[1,2-a]pyridine Derivatives in QSPR Studies
- Molecular Descriptors :
- The target compound’s van der Waals volume and polar surface area are influenced by the trifluoromethyl and pyrimidine groups, enhancing membrane permeability compared to simpler analogs .
- Topological polar surface area (TPSA) : Estimated >100 Ų due to multiple heteroatoms, suggesting moderate blood-brain barrier penetration.
Key Differences in Bioactivity Potential
- Trifluoromethyl vs. Nitro Groups : The CF₃ group in the target compound improves metabolic stability compared to nitro-containing analogs (e.g., 2d), which are prone to reduction in vivo .
- Piperidine Linkage : Enhances solubility over rigid aromatic linkers, as seen in other imidazo[1,2-a]pyridines .
Research Implications and Limitations
- Gaps in Data: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Inferences are based on structural analogs and QSPR principles .
- Synergistic Effects : The combination of imidazo[1,2-a]pyridine and pyrimidine-piperidine moieties may yield unique target selectivity, warranting further in vitro assays.
Q & A
Q. What are the established synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the imidazo[1,2-a]pyridine moiety via Vilsmeier-Haack formylation or condensation reactions (e.g., using phosphorus oxychloride and DMF) .
- Functionalization : Introduce the trifluoromethylpyrimidine-piperidine group via nucleophilic substitution or coupling reactions.
- Carboxamide coupling : Use reagents like EDCI/HOBt or activated acyl chlorides under inert conditions to link the imidazo[1,2-a]pyridine and pyrimidine-piperidine subunits . Key steps often require controlled temperatures (0–10°C for formylation) and reflux conditions .
Q. What spectroscopic techniques are recommended for structural elucidation?
- 1H/13C NMR : Assign aromatic protons (δ 7–9 ppm for imidazo[1,2-a]pyridine) and carbons, with splitting patterns indicating substitution .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 378.359 for related compounds) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide) and C-F bonds (~1100–1200 cm⁻¹) .
Q. How does the trifluoromethyl group influence physicochemical properties?
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~1 unit compared to -CH₃) .
- Metabolic stability : Reduces oxidative degradation due to strong C-F bonds, as seen in pharmacokinetic studies of analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for the carboxamide coupling step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require purification to remove residues .
- Catalysts : Use DMAP to accelerate acyl transfer; yields improve by 15–20% compared to uncatalyzed reactions .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis), while higher temperatures (40–50°C) reduce reaction time but risk decomposition .
Q. How to resolve contradictory NMR data in imidazo[1,2-a]pyridine derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing H-2 and H-3 protons) .
- Variable-temperature NMR : Suppress rotational isomerism in piperidine rings, which can cause split peaks .
- Comparative analysis : Cross-reference with crystallographic data or computational models (DFT) for ambiguous assignments .
Q. What in vitro assays are suitable for evaluating target engagement?
- Enzyme inhibition assays : Use fluorogenic substrates or SPR to measure binding affinity to kinases or proteases, common targets for imidazo[1,2-a]pyridine derivatives .
- Cellular cytotoxicity (MTT assay) : Test IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Metabolic stability (microsomal assay) : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots .
Methodological Considerations
- Contradiction analysis : If synthetic yields vary between labs, compare solvent purity (anhydrous vs. hydrated DMF) or reagent sourcing (commercial vs. in-house acyl chlorides) .
- Scale-up challenges : Pilot studies show that column chromatography is inefficient for >10 g batches; switch to recrystallization (e.g., ethanol/water mixtures) for purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
